molecular formula C2H6ClN B8555848 N-Ethylhypochlorous amide CAS No. 24948-82-1

N-Ethylhypochlorous amide

Cat. No.: B8555848
CAS No.: 24948-82-1
M. Wt: 79.53 g/mol
InChI Key: ZPQILRVCDUDSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylhypochlorous amide is a specialized N-chloramide compound of interest in chemical research for investigating chlorination pathways and kinetics. This reagent is categorized as an organic chloramine, a class of compounds typically formed through the reaction of hypochlorous acid (HOCl) or its conjugate base with the nitrogen atom of an amide functional group . In aqueous systems, N-chloramides like this compound are recognized as key intermediates and reactive halogen species. They can participate in further chlorination reactions and engage with various nucleophiles. For instance, research indicates that N-chloramides can react with phenolic compounds, such as phenol and resorcinol, via electrophilic aromatic substitution, potentially leading to the formation of chlorinated phenols, while reactions with hydroquinone can proceed via an electron transfer mechanism . The study of such compounds provides valuable insights into the fate of organic nitrogen species during chlorination processes, which is relevant in environmental chemistry and water treatment . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24948-82-1

Molecular Formula

C2H6ClN

Molecular Weight

79.53 g/mol

IUPAC Name

N-chloroethanamine

InChI

InChI=1S/C2H6ClN/c1-2-4-3/h4H,2H2,1H3

InChI Key

ZPQILRVCDUDSEB-UHFFFAOYSA-N

Canonical SMILES

CCNCl

Origin of Product

United States

Synthetic Methodologies for N Ethylhypochlorous Amide and Analogous N Chloroamides

N-Chlorination Protocols of Amides

The direct introduction of a chlorine atom onto the nitrogen of an amide is the most common approach for synthesizing N-chloroamides. This can be achieved through various chlorinating agents and protocols, each with its own advantages and mechanistic nuances.

Direct Halogenation with Hypochlorous Acid and Its Precursors

Hypochlorous acid (HOCl) and its salts, such as sodium hypochlorite (NaOCl), are fundamental reagents for the N-chlorination of amides. The reactivity of the chlorinating species is pH-dependent, with HOCl generally being a more effective chlorinating agent than the hypochlorite ion (OCl⁻) for amides.

The reaction involves the electrophilic attack of the chlorine atom from HOCl on the nitrogen atom of the amide. The general transformation can be represented as:

R-C(O)NHR' + HOCl → R-C(O)N(Cl)R' + H₂O

Research has shown that the rate of N-chlorination of secondary amides by hypochlorous acid is influenced by the substituents on the amide. In studies involving various secondary amides, it was observed that the active species in acetate buffered hypochlorous acid solutions in the pH range of 3.0 to 6.0 are CH₃COOCl, Cl₂, and HOCl, in decreasing order of reactivity.

Utilization of N-Halogenating Reagents (e.g., N-Chlorosuccinimide, Trichloroisocyanuric Acid)

N-Halogenating reagents are widely employed for the synthesis of N-chloroamides due to their ease of handling, stability, and often milder reaction conditions compared to gaseous chlorine or hypochlorite solutions.

N-Chlorosuccinimide (NCS): NCS is a versatile reagent for the chlorination of a variety of organic compounds, including amides. The reaction is typically carried out in an appropriate organic solvent. The mechanism of chlorination with NCS can be complex, sometimes involving radical pathways, but for amides, it generally proceeds via an electrophilic chlorine transfer.

Trichloroisocyanuric Acid (TCCA): TCCA is a stable, high-capacity source of electrophilic chlorine. It is an efficient reagent for the N-chlorination of amides, often providing high yields under mild conditions. TCCA can release either an electrophilic chlorine atom (Cl⁺) or a radical chlorine atom (Cl•), depending on the reaction conditions, making it a versatile tool in synthesis. A simple and efficient method for the preparation of various active N-chloro compounds, including N-chloroamides, has been developed using TCCA at room temperature, resulting in good to excellent yields.

N-Halogenating ReagentTypical Reaction ConditionsAdvantages
N-Chlorosuccinimide (NCS) Organic solvent (e.g., CCl₄, CH₂Cl₂), often with an initiator for radical pathways.Commercially available, easy to handle.
Trichloroisocyanuric Acid (TCCA) Organic solvent (e.g., CH₂Cl₂), often at room temperature.High chlorine content, stable, cost-effective, high yields.

Mechanistic Pathways of N-Chlorination Reactions

The mechanism of N-chlorination of amides is generally considered to be an electrophilic substitution on the nitrogen atom.

With hypochlorous acid , the reaction is believed to proceed through a transition state where the nitrogen atom of the amide attacks the partially positive chlorine atom of HOCl. Water molecules in the solvent can assist in the proton transfer. For the N-chlorination of N-methylacetamide, it has been proposed that with molecular chlorinating agents, the primary reaction is the donation of electrons from the amide nitrogen to the chlorine atom. Conversely, when the hypochlorite ion is the chlorinating agent, the initial step is suggested to be the formation of a hydrogen bond between the amido hydrogen and the hypochlorite oxygen atom.

With N-halogenating reagents like NCS and TCCA, the mechanism also involves the transfer of an electrophilic chlorine to the amide nitrogen. The polarity of the N-Cl bond in these reagents facilitates this transfer. In the case of TCCA, it can act as a source of Cl⁺, which is then attacked by the nucleophilic nitrogen of the amide. Computational studies on the N-chlorination of amides suggest that the formation of an iminol intermediate, followed by its reaction with the chlorinating agent, can be a favorable pathway.

Novel and Advanced Synthetic Strategies for N-Chloroamide Formation

Recent advancements in synthetic chemistry have led to the development of novel methods for the formation of N-chloroamides, often focusing on improved efficiency, selectivity, and milder reaction conditions.

One innovative approach involves the use of atropisomeric N-chloroamides, which have been efficiently synthesized through the electrophilic halogenation of ortho-substituted secondary anilides. These chiral N-chloroamides have shown excellent chemical stability, allowing for their isolation and characterization.

Green Chemistry Principles Applied to N-Chloroamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-chloroamides to minimize environmental impact and improve safety. This includes the use of less hazardous reagents, more efficient reaction conditions, and the reduction of waste.

A notable example is the development of a rapid and expedient green chemical synthesis of N-chloroacetanilides and amides using acid chlorides in a phosphate buffer. This method allows for the efficient condensation of primary and secondary amines with various acid chlorides within a short reaction time, and the product can often be isolated by simple filtration or precipitation, reducing the need for extensive purification with organic solvents.

The use of solid, stable, and high-capacity chlorinating agents like TCCA also aligns with green chemistry principles by being more atom-economical and easier to handle than many traditional chlorinating agents.

Advanced Spectroscopic and Structural Elucidation of N Ethylhypochlorous Amide

Spectroscopic Probes for Molecular Architecture

Spectroscopic methods are fundamental in elucidating the structure of a molecule by examining the interaction of electromagnetic radiation with the compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise connectivity of atoms in the N-Ethylhypochlorous amide molecule.

¹H NMR spectroscopy would be expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group) and a signal for the amide proton. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

¹³C NMR spectroscopy would provide information on the carbon skeleton, with distinct resonances for the carbonyl carbon and the two carbons of the ethyl group.

Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to definitively establish the connectivity between protons and carbons.

A hypothetical data table for the NMR analysis would resemble the following:

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Amide (N-H)Data not availableData not availableData not available-NH-
Methylene (-CH₂-)Data not availableData not availableData not available-CH₂-CH₃
Methyl (-CH₃)Data not availableData not availableData not available-CH₂-CH₃
Carbon (¹³C) Chemical Shift (ppm) Assignment
Carbonyl (C=O)Data not available-C=O
Methylene (-CH₂-)Data not available-CH₂-CH₃
Methyl (-CH₃)Data not available-CH₂-CH₃

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1650-1700 cm⁻¹. A characteristic N-H stretching vibration would also be anticipated around 3200-3400 cm⁻¹. The N-Cl stretch would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C-C and C-N bonds would be expected to show characteristic Raman signals.

A summary of expected vibrational bands is presented below:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H StretchData not availableIR, Raman
C=O StretchData not availableIR, Raman
N-Cl StretchData not availableIR, Raman
C-N StretchData not availableIR, Raman

Mass Spectrometric Fragmentation Patterns for Molecular Identity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. The presence of chlorine would also lead to characteristic isotopic patterns in the mass spectrum.

Solid-State Structural Investigations

To understand the three-dimensional arrangement of molecules in the solid state and the intermolecular forces that govern their packing, crystallographic studies are essential.

X-ray Crystallography for Precise Bond Parameters and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.

This technique would provide accurate measurements of bond lengths (e.g., C=O, C-N, N-Cl) and bond angles within the this compound molecule.

It would also reveal the preferred conformation of the ethyl group relative to the amide plane.

A hypothetical table of crystallographic data would include:

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Length (C=O)Data not available
Bond Length (C-N)Data not available
Bond Length (N-Cl)Data not available
Bond Angle (O=C-N)Data not available

Analysis of Intermolecular Interactions in Crystalline Systems

The packing of molecules in a crystal is determined by a variety of intermolecular interactions.

For this compound, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule would be a dominant interaction.

Mechanistic Investigations of N Ethylhypochlorous Amide Reactivity

N-Cl Bond Homolysis and Radical Reaction Pathways

Homolytic cleavage of the N-Cl bond in N-Ethylhypochlorous amide is typically initiated by energy input in the form of heat or light (UV radiation). This process results in the formation of an ethylamidyl radical and a chlorine radical, which then propagate a chain reaction.

The primary step in the radical pathway is the homolysis of the N-Cl bond, which generates the highly reactive ethylamidyl radical (CH₃CH₂CONH•). The formation of this radical can be represented as:

CH₃CH₂CONH-Cl → CH₃CH₂CONH• + Cl•

The generation of amidyl radicals can be achieved through various methods, including the photolysis or thermolysis of N-haloamide precursors. While specific characterization data for the N-ethylamidyl radical is not extensively documented, analogous amidyl radicals have been studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. EPR is a powerful tool for the direct detection of species with unpaired electrons, providing information about the radical's structure and electronic environment. nih.gov The g-factor and hyperfine splitting patterns in an EPR spectrum are characteristic of the specific radical species, allowing for its identification.

Table 1: Spectroscopic Techniques for Amidyl Radical Characterization

Technique Information Obtained
Electron Paramagnetic Resonance (EPR) Direct detection, structural information, electronic environment
Laser Flash Photolysis Generation and study of transient radical species
Spin Trapping Conversion of highly reactive radicals into more stable radicals for EPR analysis

Once formed, the ethylamidyl radical can participate in intermolecular reactions, most notably the abstraction of a hydrogen atom from a C-H bond of another molecule (a substrate). This hydrogen atom transfer (HAT) is a key step in radical chain chlorination reactions. epfl.ch

The general mechanism for intermolecular C-H chlorination by this compound proceeds as follows:

Initiation: Homolytic cleavage of the N-Cl bond to form radicals, as described above.

Propagation:

The ethylamidyl radical abstracts a hydrogen atom from a substrate (R-H) to form N-ethylacetamide and an alkyl radical (R•). CH₃CH₂CONH• + R-H → CH₃CH₂CONH₂ + R•

The resulting alkyl radical then reacts with a molecule of this compound to yield the chlorinated product (R-Cl) and regenerate the ethylamidyl radical, which continues the chain. R• + CH₃CH₂CONH-Cl → R-Cl + CH₃CH₂CONH•

Termination: The reaction is terminated by the combination of any two radical species.

The selectivity of this chlorination process is influenced by the stability of the alkyl radical formed. Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary, due to the greater stability of the corresponding tertiary, secondary, and primary alkyl radicals. However, the selectivity of amidyl radicals in HAT can also be influenced by steric and electronic factors of the N-chloroamide. nih.govrsc.org

Table 2: Relative Reactivity of C-H Bonds in Radical Chlorination

C-H Bond Type Relative Rate of Abstraction
Primary (1°) 1
Secondary (2°) 3-5
Tertiary (3°) 5-7

Note: Values are approximate and can vary with the specific radical and reaction conditions.

In substrates containing long alkyl chains, the ethylamidyl radical can undergo intramolecular rearrangement. A classic example of this type of reaction is the Hofmann-Löffler-Freytag reaction, which typically occurs in an acidic medium. researchgate.netnih.gov This reaction involves an intramolecular 1,5-hydrogen atom transfer, leading to the formation of a δ-chlorinated amide, which can then cyclize to form a pyrrolidone derivative.

The mechanism proceeds via the following steps:

Protonation and Initiation: The this compound is protonated, and subsequent homolysis of the N-Cl bond generates a nitrogen-centered radical cation.

Intramolecular 1,5-HAT: The amidyl radical cation abstracts a hydrogen atom from the δ-carbon of its own alkyl chain through a six-membered ring transition state. This is energetically favorable and results in the formation of a more stable carbon-centered radical. rsc.org

Chlorine Atom Transfer: The carbon radical then abstracts a chlorine atom from another molecule of the protonated N-chloroamide, propagating the chain and forming a δ-chloroamide intermediate.

Cyclization: Under basic conditions, the δ-chloroamide undergoes intramolecular nucleophilic substitution to form a five-membered ring, yielding a derivative of pyrrolidone.

This intramolecular pathway highlights the ability of the amidyl radical to selectively functionalize a remote C-H bond within the same molecule, a powerful strategy in organic synthesis. researchgate.net

N-Cl Bond Heterolysis and Ionic Reaction Pathways

Heterolytic cleavage of the N-Cl bond in this compound involves the unequal sharing of the bonding electrons, resulting in the formation of an ethylamide anion and a chloronium ion (Cl⁺), or an ethylamidyl cation and a chloride ion (Cl⁻). This pathway gives rise to ionic reaction mechanisms.

In the presence of an acid catalyst or a Lewis acid, the N-Cl bond can be polarized, making the chlorine atom electrophilic (δ+). This allows this compound to act as an electrophilic chlorinating agent, particularly for electron-rich aromatic compounds. doi.orgrsc.org

The mechanism for the electrophilic chlorination of an arene (Ar-H) can be described as follows:

Activation: The N-chloroamide is activated, often by protonation or coordination with a Lewis acid, which enhances the electrophilicity of the chlorine atom.

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the chlorinated aromatic product.

The reactivity in electrophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups activate the ring towards chlorination, while electron-withdrawing groups deactivate it.

Table 3: Rate of Electrophilic Chlorination of Substituted Benzenes (Relative to Benzene)

Substituent Relative Rate
-OH ~1000
-OCH₃ ~100
-CH₃ ~25
-H 1
-Cl ~0.03
-NO₂ ~10⁻⁷

Note: These are general trends for electrophilic aromatic substitution.

The chlorine atom in this compound, being bonded to a nitrogen atom which is more electronegative than carbon but less so than oxygen, can also be susceptible to nucleophilic attack. In this scenario, the N-chloroamide acts as a source of "positive chlorine." osti.gov

A nucleophile (Nu⁻) can attack the chlorine atom, leading to the displacement of the ethylamide anion. This can be represented as:

Nu⁻ + Cl-NHCOCH₂CH₃ → Nu-Cl + ⁻NHCOCH₂CH₃

This type of reaction is essentially a nucleophilic substitution at the chlorine atom. The feasibility of this pathway depends on the strength of the nucleophile and the stability of the leaving group (the ethylamide anion). Studies on analogous N-chloroacetanilides have shown that this reaction is accelerated by electron-withdrawing substituents on the aromatic ring, which stabilize the resulting amide anion. osti.gov This pathway is distinct from the more common nucleophilic attack by an amine on an acyl chloride, where the carbon of the carbonyl group is the electrophilic center. libretexts.org

Kinetic Studies of N-Chloroamide Transformations

Kinetic studies are fundamental to elucidating the reaction mechanisms of N-chloroamides. By quantifying reaction rates and determining the factors that influence them, researchers can gain insights into the transition states of key reaction steps.

The dechlorination of N-chloroamides is a key process in their reaction chemistry. The rate of this process can be influenced by various factors, including the solvent environment. For instance, studies on the decarboxylative dechlorination of analogous N-chloro amino acids have shown that reaction rates increase in binary aqueous-organic solvent mixtures. nih.gov The organic cosolvents studied included methanol, ethanol, propanols, glycols, acetonitrile, and dioxane. nih.gov This suggests that the polarity and hydrogen-bonding properties of the solvent can play a significant role in stabilizing the transition state for dechlorination.

The kinetic solvent effects in these systems can be quantitatively described by phenomenological theories of solvent effects, which consider parameters such as solvation exchange constants and cavity surface area. nih.gov The positive correlation between the rate of dechlorination and the presence of organic cosolvents indicates that the transition state is likely more stabilized by the organic solvent than the initial N-chloroamide. nih.gov While this data pertains to N-chloro amino acids, it provides a valuable framework for understanding the potential solvent effects on the dechlorination rates of this compound.

Table 1: Effect of Organic Cosolvents on Dechlorination Rates of N-Chloro Amino Acids (Illustrative)
Organic CosolventEffect on Reaction Rate
MethanolIncreased
EthanolIncreased
1-PropanolIncreased
2-PropanolIncreased
Ethylene GlycolIncreased
Propylene GlycolIncreased
AcetonitrileIncreased
DioxaneIncreased

Rate = k[Amide][Cltot]

The rate constant, k, is specific to a particular reaction at a given temperature. libretexts.org The study of the temperature dependence of the reaction rate allows for the calculation of activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡). libretexts.org These parameters provide deeper insight into the energy requirements and the molecular order of the transition state. libretexts.org For the chlorination of various amides, activation energies have been found to be in the range of 62-88 kJ/mol. epfl.ch A study on N-methylacetamide chlorination allowed for the calculation of its thermodynamic activation parameters. researchgate.net

Table 2: Activation Parameters for the Chlorination of Amides (Illustrative Data)
AmideActivation Energy (Ea) (kJ/mol)Reference
Acetamide75 epfl.ch
N-Methylformamide62 epfl.ch
N-Methylacetamide88 epfl.ch
Benzamide78 epfl.ch
N-Methylbenzamide85 epfl.ch

Stereochemical Control and Regioselectivity in N-Chloroamide-Mediated Reactions

N-chloroamides are valuable reagents in organic synthesis, and controlling the stereochemistry and regioselectivity of their reactions is paramount for their application in the synthesis of complex molecules.

Stereochemical Control:

The stereodynamics of N-chloroamides themselves can be a source of stereochemical information. For example, atropisomeric N-chloroamides, which are stereoisomers arising from restricted rotation around a single bond, have been synthesized and studied. rsc.orgresearchgate.net The configurational stability of these compounds was investigated, and it was found that the racemization rates are correlated with amide isomerization. rsc.org The half-life for racemization can vary significantly depending on the substituents on the amide. rsc.org For one such N-chloroamide, a racemization half-life of 12 days was calculated, corresponding to a Gibbs activation energy of 108.0 kJ/mol. rsc.org This demonstrates that chiral N-chloroamides can be configurationally stable, which is a prerequisite for their use in stereoselective transformations.

Table 3: Stereodynamic Parameters for an Atropisomeric N-Chloroamide
ParameterValue
Racemization Half-life (t1/2)12 days
Gibbs Activation Energy (ΔG‡)108.0 kJ/mol

Regioselectivity:

Regioselectivity refers to the preference of a reaction to occur at one position of a molecule over another. wikipedia.org N-chloroamides have been employed in site-selective C-H functionalization reactions. For example, the chlorination of aliphatic C-H bonds using N-chloroamides can exhibit high regioselectivity, favoring reaction at electron-rich sites. escholarship.org In the chlorination of substrates with multiple methylene (B1212753) groups, the presence of an electron-withdrawing group can direct chlorination to a specific site. escholarship.orgnih.gov

In one study, the chlorination of a substrate using an N-chloroamide in the presence of a base showed that 57.6% of the chlorination occurred at the δ position, which is the most electron-rich site. escholarship.org This electronically-dictated site selectivity provides a powerful tool for the targeted modification of complex molecules. nih.gov The regioselectivity can also be influenced by steric factors, where the reaction occurs at the less sterically hindered position. youtube.com

Table 4: Site Selectivity in Aliphatic C–H Chlorination with an N-Chloroamide
PositionSelectivity (%)
α-
β-
γ-
δ57.6

Furthermore, in transition metal-catalyzed reactions, the choice of catalyst and ligands can control the regioselectivity. For instance, in the Co(III)-catalyzed annulation of N-chlorobenzamide with alkenes, the regioselectivity of the reaction was found to be dependent on the electronic properties of the alkene substrate. nih.gov

Theoretical and Computational Chemistry Approaches to N Ethylhypochlorous Amide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the arrangement of electrons within a molecule, which ultimately governs its chemical behavior.

The electron density distribution in N-Ethylhypochlorous amide is characterized by the influence of the electronegative nitrogen, oxygen, and chlorine atoms. The amide group itself exhibits a planar or near-planar conformation due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This delocalization affects the electron density across the O=C-N framework.

The presence of the highly electronegative chlorine atom attached to the nitrogen atom significantly polarizes the N-Cl bond. This results in a region of lower electron density (electrophilic character) on the chlorine atom and a higher electron density on the nitrogen atom.

Electrostatic potential maps, generated from computational calculations, provide a visual representation of the charge distribution. For a molecule like this compound, these maps would typically show a negative electrostatic potential (red regions) around the carbonyl oxygen and the nitrogen atom, indicating areas susceptible to electrophilic attack. Conversely, a positive electrostatic potential (blue regions) would be expected around the hydrogen atoms and, significantly, the chlorine atom, highlighting its electrophilic nature. This electrophilic character of chlorine in N-chloroamines is a key determinant of their reactivity. Theoretical investigations of similar molecules, such as m-nitrophenol, have demonstrated the utility of electrostatic potential maps in understanding intermolecular interactions and charge transfer. mdpi.com

Table 1: Expected Electrostatic Potential Features of this compound

Molecular RegionExpected Electrostatic PotentialImplication
Carbonyl OxygenNegativeSite for electrophilic attack/hydrogen bonding
Amide NitrogenNegativeNucleophilic character (modulated by substituents)
ChlorinePositiveElectrophilic character, site for nucleophilic attack
Ethyl Group HydrogensSlightly PositivePotential for weak intermolecular interactions

This table is generated based on general principles of electron distribution in amides and N-chloroamines.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, reflecting its lone pair electrons. The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile or electron donor. The LUMO, on the other hand, is anticipated to be an antibonding orbital (σ*) associated with the N-Cl bond. A low-lying LUMO suggests that the molecule can readily accept electrons, indicating electrophilic reactivity at the chlorine atom.

The interaction between the HOMO of a nucleophile and the LUMO of this compound would lead to the cleavage of the N-Cl bond and the transfer of an electrophilic chlorine species. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbitals of this compound

Molecular OrbitalPrimary LocationPredicted Chemical Role
HOMONitrogen lone pairNucleophilicity/Electron donation
LUMON-Cl antibonding (σ*) orbitalElectrophilicity/Electron acceptance at Chlorine

This table is based on the application of FMO theory to the functional groups present in the molecule.

Computational Probing of N-Cl Bond Properties

Computational methods are particularly well-suited for quantifying the strength and spectroscopic characteristics of specific chemical bonds.

The N-Cl bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to break this bond homolytically, forming a nitrogen-centered radical and a chlorine radical. A lower BDE indicates a weaker, more labile bond. Computational chemistry, particularly using density functional theory (DFT), can provide reliable estimates of BDEs.

Table 3: Representative N-Cl Bond Dissociation Energies

CompoundN-Cl Bond Dissociation Energy (kcal/mol)Method
Monochloramine (NH2Cl)~67Thermochemical nist.gov
Dichloramine (NHCl2)~67Thermochemical nist.gov
Nitrogen Trichloride (NCl3)~91Thermochemical nist.gov

Note: The actual BDE for this compound would require specific computational calculations.

Computational models can predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) spectroscopy. These calculations can aid in the structural elucidation and characterization of compounds.

For this compound, a key vibrational mode would be the N-Cl stretching frequency. The position of this absorption in the IR spectrum is sensitive to the electronic environment of the N-Cl bond. Calculations for related N-chloro compounds can provide an estimated range for this vibrational frequency. In addition to the N-Cl stretch, other characteristic vibrational frequencies would include the C=O stretch of the amide, N-H bending (if applicable, though this is an N-ethyl derivative), and various C-H and C-N stretching and bending modes.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)
C=O Stretch (Amide I)1650 - 1700
N-Cl Stretch600 - 800
C-N Stretch1200 - 1400
C-H Stretch (Ethyl)2850 - 3000

These are approximate ranges based on characteristic frequencies for amides and organochlorine compounds and would be refined by specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.

For this compound, computational studies could elucidate the mechanisms of its formation and its subsequent reactions. For example, the reaction of N-ethylacetamide with a chlorinating agent like hypochlorous acid could be modeled to understand the kinetics and thermodynamics of N-chlorination versus other potential side reactions. rsc.org

Furthermore, the reactions of this compound as a chlorinating agent can be investigated. Computational studies on the formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination have utilized density functional theory (DFT) to propose multi-step reaction pathways involving nucleophilic substitution, oxidation, and other transformations. nih.govnih.gov Similar approaches could be applied to model the transfer of the electrophilic chlorine from this compound to various nucleophilic substrates. These models can help predict the feasibility of different reaction pathways and identify the rate-limiting steps. nih.gov

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

In computational chemistry, the characterization of a transition state (TS) is crucial for understanding reaction mechanisms. A transition state represents a first-order saddle point on a potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate. Locating this TS is essential for calculating reaction barriers.

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC method maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.com This analysis confirms that the located saddle point correctly links the desired reactants and products and provides a detailed picture of the geometric changes occurring throughout the reaction. scm.com

Construction of Potential Energy Surfaces and Reaction Profiles

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. For a chemical reaction, a simplified 2D representation is often used, known as a reaction profile, which plots potential energy against the reaction coordinate. These profiles illustrate the energy of reactants, products, transition states, and any intermediates, providing key thermodynamic and kinetic insights. Analytic potential energy functions can be developed and parameterized by fitting them to high-level ab initio calculations to efficiently model intermolecular interactions, such as hydrogen bonding in amide-containing systems. nih.gov

Consideration of Solvent Effects Using Implicit and Explicit Solvation Models

Chemical reactions are often performed in a solvent, which can significantly influence reaction pathways and energetics. Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be modeled directly. Studies on amide bond cleavage, for instance, have shown that explicit solvent molecules can mediate reactions and significantly lower energy barriers. nih.gov

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule. By simulating the atomic motions over time based on a force field, MD can reveal the accessible conformations, the transitions between them, and their relative populations. This provides a dynamic picture of the molecule's behavior that is not available from static calculations.

Potential Energy Surface Scanning for Isomeric Forms

A systematic way to identify stable conformers is through potential energy surface scanning. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each point, a process known as a relaxed scan. The resulting energy profile shows minima corresponding to stable conformers and maxima corresponding to the energy barriers for rotation between them. This method is frequently used in the conformational analysis of amide-containing molecules to identify preferred conformers and understand the factors stabilizing them, such as intramolecular hydrogen bonds or steric effects. nih.govnih.gov

Advanced Synthetic Applications of N Ethylhypochlorous Amide

Site- and Chemoselective C-H Functionalization

N-Ethylhypochlorous amide has emerged as a valuable reagent in the field of organic synthesis, particularly for its role in the site- and chemoselective functionalization of carbon-hydrogen (C-H) bonds. The ability to selectively transform a specific C-H bond in a complex molecule is a significant challenge, and N-chloroamides, including this compound, offer a powerful tool to achieve this. These reagents operate through radical-mediated pathways, and the selectivity of the C-H functionalization can be finely tuned by both steric and electronic factors. nih.govnih.gov This allows for predictable and controlled chlorination of aliphatic C-H bonds, even in the presence of other potentially reactive functional groups. nih.gov

Regioselective Aliphatic C-H Chlorination Strategies

The regioselectivity of aliphatic C-H chlorination using N-chloroamides like this compound is a key feature of their synthetic utility. Unlike some other radical chlorinating agents that can lead to a mixture of products, the use of N-chloroamides allows for a high degree of control over which C-H bond is functionalized. This selectivity is influenced by the structure of the N-chloroamide and the substrate, as well as the reaction conditions. nih.govsemanticscholar.org

One of the primary strategies for achieving regioselectivity is through the manipulation of steric hindrance. By employing bulkier N-chloroamides, it is possible to direct the chlorination towards less sterically hindered C-H bonds, such as primary C-H bonds, even in the presence of more traditionally reactive secondary or tertiary C-H bonds. nih.govsemanticscholar.org This is a significant advantage as the selective functionalization of primary C-H bonds is often a difficult transformation to achieve.

Electronic effects also play a crucial role in directing the chlorination. Electron-withdrawing groups in the substrate can deactivate nearby C-H bonds, making them less susceptible to radical abstraction. This effect can be exploited to direct the chlorination to C-H bonds that are more remote from these deactivating groups. nih.govescholarship.org For example, in the chlorination of a phthalimide-protected norleucine methyl ester, a strong preference for the δ position is observed due to the polar deactivation of the C-H bonds closer to the amino acid functionality. escholarship.org

The reaction conditions, such as the presence or absence of a base, can also impact selectivity. The addition of a base like cesium carbonate (Cs₂CO₃) can improve the selectivity for monochlorination by neutralizing any trace acid that might react with the N-chloroamide to produce less selective chlorinating species like molecular chlorine (Cl₂). nih.govescholarship.org

The following table illustrates the site selectivity of C-H chlorination on various substrates using N-chloroamides, highlighting the influence of substrate structure and reagent choice on the reaction outcome.

SubstrateN-Chloroamide ReagentMajor Chlorination SiteSelectivity (%)
2,2-DimethylpentaneHindered N-chloroamidePrimary (1°)89
2,2-DimethylbutaneHindered N-chloroamidePrimary (1°)89
n-HexaneHindered N-chloroamideSecondary (2°)-
2-Phenylbutyl benzoateHindered N-chloroamidePrimary (1°)89
AcetalHindered N-chloroamidePrimary (1°)-
EsterHindered N-chloroamidePrimary (1°)75
trans-DecalinLess Hindered N-chloroamideMethylene (B1212753)High
trans-DecalinHindered N-chloroamideMethylIncreased

Data compiled from studies on N-chloroamides. nih.govsemanticscholar.org

Substrate Scope and Functional Group Tolerance in Chlorination Reactions

The application of N-chloroamides, such as this compound, for aliphatic C-H chlorination extends to a broad range of substrates, demonstrating significant functional group tolerance. This is a critical aspect of their synthetic utility, as it allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies. nih.govnih.gov

One of the notable features of this methodology is its tolerance of unsaturation within the substrate. This is a significant challenge for many C-H functionalization reactions, but N-chloroamide-mediated chlorinations can be performed selectively on aliphatic C-H bonds even in the presence of double bonds. nih.govnih.gov This capability is particularly valuable for the synthesis and derivatization of natural products and other complex organic molecules.

The reaction is also compatible with a variety of common functional groups. For instance, esters and acetals are well-tolerated, and the presence of these groups can even influence the site selectivity of the chlorination. nih.gov Furthermore, substrates containing electron-withdrawing groups, such as phthalimides, are suitable for these reactions and can be used to direct the chlorination to specific sites within the molecule. nih.govescholarship.org

The table below provides examples of the substrate scope for C-H chlorination using N-chloroamides, showcasing the diversity of tolerated functional groups.

Substrate TypeExample Functional Groups ToleratedReference
Alkanes- nih.gov
EstersMethyl, Benzoate nih.govescholarship.org
Acetals- nih.gov
Amine DerivativesPhthalimide nih.govescholarship.org
Unsaturated CompoundsAlkenes nih.govnih.gov

Utilization as a Precursor for the Synthesis of N-Substituted Carbamates and Related Derivatives

This compound and other N-chloroamides can serve as valuable precursors for the synthesis of N-substituted carbamates. This transformation typically involves a rearrangement reaction where the N-chloroamide is converted into the corresponding carbamate. For example, amides can be chlorinated on the nitrogen atom using reagents like trichloroisocyanuric acid to form N-chloroamides. researchgate.net These intermediates can then be rearranged to methyl N-substituted carbamates by treatment with sodium methoxide (B1231860) in methanol. researchgate.net This method provides a route to carbamates, which are an important class of compounds with wide applications in pharmaceuticals, agrochemicals, and as protecting groups in peptide synthesis. researchgate.net

Catalytic and Stoichiometric Roles in Organic Transformations

In the context of the organic transformations discussed, this compound primarily plays a stoichiometric role as a reagent. In C-H chlorination reactions, it serves as the source of both the nitrogen-centered radical, which is the key species for hydrogen atom abstraction, and the chlorine atom that is subsequently transferred to the carbon-centered radical intermediate. nih.govresearchgate.net The generation of the amidyl radical is often initiated by a radical initiator, such as benzoyl peroxide. nih.govsemanticscholar.org

The utility of N-chloroamides is part of a larger effort in organic synthesis to develop practical methods for C-H functionalization. nih.govscholaris.ca These reagents contribute to the growing toolbox of methods that allow for the selective and predictable modification of C-H bonds, which is a central goal in modern synthetic chemistry. semanticscholar.org

Broader Research Context and Future Directions in N Chloroamide Chemistry

Comparative Studies with Other N-Halogenated Compounds (e.g., N-Bromoamides, N-Fluoroamides)

The reactivity of N-halogenated amides is significantly influenced by the nature of the halogen atom. Comparative studies are crucial for understanding these differences and for selecting the appropriate reagent for a specific transformation. The primary differences lie in the strength and polarity of the N-X bond (where X = F, Cl, Br), which in turn dictates their reactivity as halogenating agents or as sources of amidyl radicals.

Generally, the reactivity of N-haloamides as electrophilic halogen sources increases down the group, from fluorine to bromine. N-bromoamides are typically more reactive than their N-chloroamide counterparts. For instance, the bromination of certain organic substrates using N-bromoamides can be orders of magnitude faster than chlorination with the corresponding N-chloroamide. This enhanced reactivity is attributed to the weaker N-Br bond compared to the N-Cl bond, making the bromine atom more readily transferable.

Conversely, the stability of N-haloamides tends to decrease with heavier halogens. N-fluoroamides are generally the most stable, while N-bromoamides can be less stable, sometimes requiring more careful handling and storage. This trade-off between reactivity and stability is a key consideration in synthetic planning.

Table 1: Comparative Properties of N-Halogenated Amides

PropertyN-FluoroamidesN-ChloroamidesN-Bromoamides
N-X Bond Strength StrongestIntermediateWeakest
Electrophilicity of X LowestIntermediateHighest
Stability HighestIntermediateLowest
Reactivity LowestIntermediateHighest
Primary Radical Amidyl RadicalAmidyl RadicalAmidyl Radical
Applications FluorinationChlorination, AmidationBromination

Integration of N-Chloroamides in Oxidative Amidation Processes

Oxidative amidation, the formation of an amide bond from an aldehyde and an amine, is a fundamental transformation in organic synthesis. N-chloroamides have emerged as valuable reagents in this area, often serving a dual role as both an oxidant and a source of the amide nitrogen.

In certain methodologies, N-chloro-N-sodio-carbamates can be used in visible-light-mediated amidation of aldehydes. researchgate.net This approach is advantageous as it can obviate the need for external catalysts or oxidants. The reaction likely proceeds through the generation of a nitrogen-centered radical upon photolysis of the N-Cl bond, which then engages in the reaction cascade to form the amide product. researchgate.net

Another strategy involves the in-situ generation of an acyl chloride from an aldehyde using an N-chloroamide, such as N-chlorosuccinimide (NCS), in the presence of a photocatalyst. nih.gov The resulting acyl chloride can then react with an amine to furnish the desired amide. These methods represent a move towards more sustainable and atom-economical amide bond formations. The integration of N-chloroamides in these processes highlights their versatility beyond simple chlorinating agents.

Harnessing Photochemical and Electrochemical Activation of N-Cl Bonds

The N-Cl bond in N-chloroamides is susceptible to cleavage under both photochemical and electrochemical conditions, providing pathways to generate highly reactive nitrogen-centered radicals. These activation methods offer mild and often highly selective ways to initiate chemical transformations.

Photochemical Activation: Visible-light photocatalysis has become a powerful tool for the generation of amidyl radicals from N-chloroamides. semanticscholar.org Upon irradiation, often in the presence of a suitable photocatalyst, the N-Cl bond undergoes homolytic cleavage. The resulting amidyl radical is a versatile intermediate that can participate in a variety of reactions, including:

C-H Functionalization: Amidyl radicals can abstract hydrogen atoms from C-H bonds, leading to the formation of new C-N bonds. This has been applied in the site-selective chlorination of aliphatic C-H bonds. nih.gov

Alkene Amination: The addition of amidyl radicals to alkenes is a key step in various hydroamidation and carboamination reactions. rsc.org

The ability to generate these reactive species under mild, light-mediated conditions is a significant advantage over traditional methods that may require harsh reagents or high temperatures.

Electrochemical Activation: Electrochemical methods offer another avenue for the activation of N-Cl bonds. While the direct electrochemical reduction of N-chloroamides to generate amidyl radicals is a plausible and explored concept, the broader field of electrochemical amide bond formation is also relevant. Electrochemical N-acylation of carboxylic acids with amines has been reported, showcasing the potential of electrochemistry in amide synthesis under aqueous conditions. rsc.org The electrochemical approach can provide a high degree of control over the reaction by tuning the applied potential, and it avoids the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry.

Emerging Research Areas and Unexplored Reactivity Patterns of N-Ethylhypochlorous Amide

While much of the research on N-chloroamides has focused on more complex substrates, the fundamental reactivity of simpler compounds like this compound (N-chloroethanamide) presents several intriguing, yet underexplored, research avenues. Given the foundational nature of this molecule, its study could provide key insights into the behavior of the N-chloroamide functional group.

Potential for Asymmetric Transformations: The development of atropisomeric N-chloroamides has opened the door to their use in asymmetric halogenation processes. rsc.org While this compound itself is not chiral, it could potentially be used as a chlorine source in reactions catalyzed by a chiral transition metal complex or a chiral phase-transfer catalyst. The development of such catalytic asymmetric chlorinations using simple, readily available N-chloroamides would be a significant advance.

Exploration of Novel Radical Cascades: The photochemically generated ethanamidyl radical from this compound could serve as a precursor in novel radical cascade reactions. For instance, its addition to strategically designed unsaturated systems could trigger a sequence of cyclizations and rearrangements, leading to the rapid construction of complex molecular architectures. The simplicity of the ethanamidyl fragment could be advantageous in minimizing steric hindrance in these intricate transformations.

Surface Chemistry and Material Functionalization: The reactivity of this compound at interfaces and on material surfaces is a largely unexplored area. It could potentially be used to functionalize polymers or self-assembled monolayers through radical-mediated C-H amidation or chlorination. This could have applications in modifying the surface properties of materials, such as their hydrophobicity or biocompatibility.

Mechanistic Studies with a Simple Model System: Due to its simple structure, this compound is an ideal candidate for detailed mechanistic studies of N-chloroamide reactions. Advanced computational and spectroscopic investigations of its photochemical and electrochemical behavior could provide a clearer understanding of the fundamental steps involved in amidyl radical generation and subsequent reactions. These insights would be invaluable for the rational design of new reactions and more efficient catalytic systems for all N-chloroamides.

Q & A

Q. What are the established synthetic routes for N-ethylhypochlorous amide, and what are their mechanistic considerations?

this compound is synthesized via N-chlorination of ethylamine derivatives using hypochlorous acid (HOCl) or chlorine-based reagents. A common approach involves reacting N-ethylamide precursors with HOCl under controlled pH (4–6) to prevent over-chlorination. The reaction mechanism likely proceeds through electrophilic substitution at the nitrogen atom, with intermediates stabilized by resonance . Kinetic studies of analogous N-chloramides suggest second-order dependence on both amide and chlorine concentrations, requiring precise stoichiometric control . Characterization typically involves UV-Vis spectroscopy (λ~245 nm for N-Cl bonds) and NMR (δ~80–100 ppm for [¹⁵N]Cl in isotopic labeling studies) .

Q. How can researchers validate the purity and stability of this compound in aqueous solutions?

Purity assessment requires HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to separate this compound from byproducts like N,N-dichloro derivatives. Stability studies should monitor decomposition kinetics under varying pH and temperature. For example, at pH > 7, hydrolysis to ethylamine and ClO⁻ dominates, while acidic conditions (pH < 3) favor disproportionation. Use iodometric titration to quantify active chlorine content over time . Store samples in amber vials at 4°C with stabilizers (e.g., borate buffers) to minimize photolytic and thermal degradation .

Q. What analytical techniques are recommended for distinguishing this compound from structurally similar chlorinated amines?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can differentiate isomers via exact mass ([M+H]⁺ for C₂H₇ClNO: calc. 120.0215). Infrared spectroscopy (IR) identifies N-Cl stretches (~650 cm⁻¹) versus C-Cl (~750 cm⁻¹). X-ray crystallography is definitive but requires crystalline samples. For rapid screening, compare reaction kinetics with phenol: this compound reacts slower than dichloramines but faster than chloramides due to steric and electronic effects .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in complex biological or environmental matrices?

Competing reactions with biomolecules (e.g., thiols, amines) require careful optimization. Use competitive kinetic assays: for instance, in the presence of glutathione, this compound’s chlorination efficiency decreases by 40–60% due to thiol oxidation. Employ stopped-flow techniques to measure second-order rate constants (k ≈ 10³–10⁴ M⁻¹s⁻¹ at pH 7.4). Environmental studies should account for dissolved organic matter (DOM), which scavenges chlorine via electrophilic aromatic substitution, reducing available HOCl .

Q. What computational models are available to predict the reactivity and environmental fate of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G(d,p)) model the N-Cl bond dissociation energy (~200 kJ/mol) and transition states for hydrolysis. QSAR models trained on chloramine datasets can estimate toxicity (e.g., LC₅₀ in aquatic organisms) and persistence (half-life > 48 hrs in freshwater). Molecular dynamics simulations reveal solvation effects, showing enhanced stability in hydrophobic microenvironments .

Q. How should researchers address contradictions in reported kinetic data for this compound’s decomposition pathways?

Discrepancies often arise from varying experimental setups (e.g., buffer composition, ionic strength). Replicate studies using standardized conditions (e.g., 25°C, 0.1 M phosphate buffer). Apply multivariate analysis (ANOVA) to identify statistically significant factors. For example, trace metal ions (Fe²⁺, Cu²⁺) catalyze decomposition via radical pathways, which may explain divergent half-life values in prior literature .

Q. What strategies optimize the detection of this compound in trace-level environmental samples?

Pre-concentration via solid-phase extraction (C18 cartridges) improves sensitivity. Couple LC-MS/MS with multiple reaction monitoring (MRM) for selective detection (e.g., m/z 120 → 64 for Cl⁻ fragment). For field applications, develop colorimetric probes using tert-butylphenol derivatives, which form chromophoric adducts (λmax ~500 nm) with sub-ppb detection limits .

Methodological Guidance

Q. Designing a kinetic study for this compound’s reaction with phenolic compounds: What controls and validation steps are critical?

  • Controls : Include blank reactions (phenol + buffer), chlorine scavengers (e.g., ascorbic acid), and pH-stat systems to maintain constant conditions.
  • Validation : Use internal standards (e.g., 2,4,6-trichlorophenol) to correct for matrix effects. Confirm intermediate formation (e.g., quinones) via LC-DAD.
  • Data Analysis : Fit pseudo-first-order kinetics to initial rate data; report kobs with 95% confidence intervals .

Q. How to mitigate interference from coexisting chloramines in quantitative assays for this compound?

Employ selective quenching agents: glycine removes monochloramine (NH₂Cl) but not this compound. Differential pulse voltammetry (DPV) on gold electrodes can distinguish redox potentials (E~0.8 V vs. Ag/AgCl for this compound vs. 0.5 V for NH₂Cl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.